(Rac)-Hesperetin (Standard): A Technical Guide for Researchers
(Rac)-Hesperetin (Standard): A Technical Guide for Researchers
(Rac)-Hesperetin , a racemic mixture of the flavanone (B1672756) hesperetin, serves as a critical analytical standard and a subject of intensive research in drug discovery and development. This technical guide provides an in-depth overview of its physicochemical properties, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
(Rac)-Hesperetin is a bioflavonoid found in citrus fruits.[1][2] As an analytical standard, its racemic form ensures a defined reference for quantification and identification in various experimental settings.[3]
| Property | Value | Reference |
| Chemical Name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | [2][4] |
| CAS Number | 69097-99-0 | [2][3][4] |
| Molecular Formula | C₁₆H₁₄O₆ | [4][5] |
| Molecular Weight | 302.28 g/mol | [1][4][5] |
| Melting Point | 226–228 °C | [6] |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[7] Sparingly soluble in aqueous buffers.[7] The solubility in a 1:8 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/ml.[7] Another study reported a solubility of 273 mg/L.[5] | [5][7] |
| Appearance | Light yellow powder or crystalline solid. | [4][7] |
Biological Activities and Quantitative Data
(Rac)-Hesperetin exhibits a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Antioxidant Activity
| Assay | IC₅₀ (µM) | Cell/System | Reference |
| DPPH Radical Scavenging | 70 | - | [8] |
| ABTS Radical Scavenging | 276 | - | [8] |
Anti-inflammatory Activity
| Assay | IC₅₀ (µM) | Cell Line | Reference |
| Nitric Oxide (NO) Inhibition | 1-10 (for metabolites) | RAW 264.7 | [9] |
Anticancer Activity
| Cell Line | IC₅₀ (µM) | Duration | Reference |
| Caco-2 (Colon Cancer) | 66.67 | 72 h | [9] |
| MCF-7 (Breast Cancer) | 200 | 24 h | [10] |
| U-251 (Glioblastoma) | Significant inhibition | - | [11] |
| U-87 (Glioblastoma) | Significant inhibition | - | [11] |
Pharmacokinetics (Human and Rat)
Human (Oral Administration) [12][13]
| Parameter | Value |
| Cmax | 825.78 ± 410.63 ng/mL |
| Tmax | 4.0 h |
| AUC₀-∞ | 4846.20 ± 1675.99 ng·h/mL |
| t₁/₂ | 3.05 ± 0.91 h |
Rat (Intravenous Administration) [14]
| Parameter | Value |
| AUC | 61.5 nmol·hr/mL |
| Clearance | 0.56 mL/hr |
Key Signaling Pathways
Hesperetin's diverse biological effects are mediated through its interaction with multiple intracellular signaling pathways.
p38 MAPK Signaling Pathway
Hesperetin has been shown to induce apoptosis in glioblastoma cells through the activation of the p38 MAPK pathway.[11][15][16] This involves the phosphorylation of p38, which in turn modulates the expression of downstream apoptosis-related proteins like Bax and Bcl-2.[11][15]
NF-κB Signaling Pathway
Hesperetin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[17] This leads to a downregulation of pro-inflammatory gene expression.
Estrogen Receptor (ER) and TrkA Signaling
Hesperetin exhibits neuroprotective effects by activating both Estrogen Receptors (ER) and Tropomyosin receptor kinase A (TrkA).[18][19][20] This dual activation leads to the stimulation of downstream pro-survival pathways, including the PI3K/Akt and MAPK/ERK pathways.[18]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of (Rac)-Hesperetin.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of hesperetin on cancer cell lines.
Materials:
-
(Rac)-Hesperetin (Standard)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Prepare various concentrations of hesperetin (e.g., 0, 25, 50, 100, 200, 400 µM) in cell culture medium.[10]
-
Remove the existing medium from the wells and add 100 µL of the different hesperetin concentrations.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis for p38 MAPK Phosphorylation
This protocol is designed to detect the activation of the p38 MAPK pathway by hesperetin.
Materials:
-
(Rac)-Hesperetin (Standard)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with hesperetin at the desired concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 40 µg) by boiling in Laemmli buffer.[21]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total p38 MAPK and β-actin for normalization.
DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of hesperetin.
Materials:
-
(Rac)-Hesperetin (Standard)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 100 µM in methanol)[22]
-
Methanol
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare different concentrations of hesperetin in methanol.
-
Add a specific volume of the hesperetin solution (e.g., 1 mL) to an equal volume of the DPPH solution.[22]
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 20-30 minutes).[22][23]
-
Measure the absorbance at 517 nm.[22]
-
The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
Nitric Oxide (NO) Inhibition (Griess) Assay
This protocol is used to assess the anti-inflammatory activity of hesperetin by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
Materials:
-
(Rac)-Hesperetin (Standard)
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Cell culture medium
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of hesperetin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (equal parts of Part A and Part B mixed just before use).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Conclusion
(Rac)-Hesperetin (Standard) is an invaluable tool for research in pharmacology and drug development. Its well-characterized physicochemical properties and diverse biological activities, supported by a growing body of quantitative data, make it a subject of continued interest. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising natural compound.
References
- 1. (Rac)-Hesperetin (Standard) | 520-33-2 | Benchchem [benchchem.com]
- 2. Rac-Hesperetin | 69097-99-0 [chemicea.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. biocrick.com [biocrick.com]
- 5. Hesperetin | C16H14O6 | CID 72281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hesperetin - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. The effect of hesperetin on estrogen receptor gene expression and its relationship with the downstream pathways of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hesperetin Induces Apoptosis in Human Glioblastoma Cells via p38 MAPK Activation | Semantic Scholar [semanticscholar.org]
- 12. e-lactancia.org [e-lactancia.org]
- 13. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo pharmacokinetics of hesperidin are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Hesperetin Induces Apoptosis in Human Glioblastoma Cells via p38 MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pro-cellular survival and neuroprotection of citrus flavonoid: the actions of hesperetin in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of hesperetin against oxidative stress via ER- and TrkA-mediated actions in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Hesperetin Inhibits Vascular Formation by Suppressing of the PI3K/AKT, ERK, and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification, determination, and study of antioxidative activities of hesperetin and gallic acid in hydro-alcoholic extract from flowers of Eriobotrya japonica (Lindl.) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
